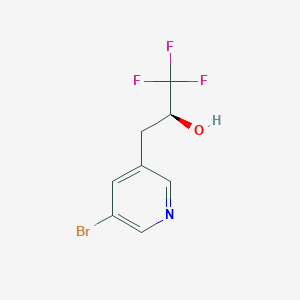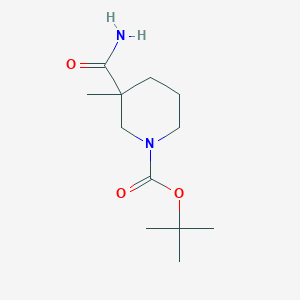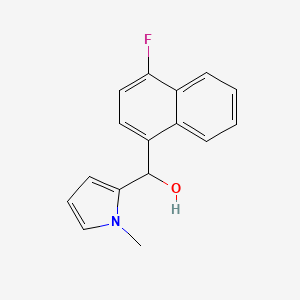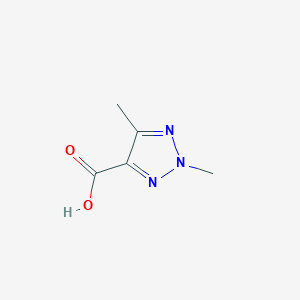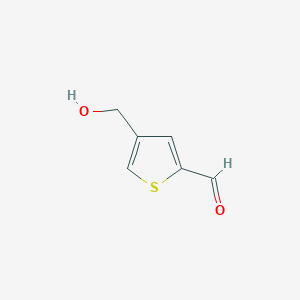
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- is an organosulfur compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring . The hydroxymethyl group can then be introduced through a subsequent reaction, such as the reduction of a corresponding ester or aldehyde.
Industrial Production Methods
Industrial production of 2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid, 4-(hydroxymethyl)-
Reduction: 2-Thiophenemethanol, 4-(hydroxymethyl)-
Substitution: Various halogenated, nitrated, or sulfonated derivatives of 2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)-
科学研究应用
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxaldehyde: A closely related compound with a formyl group at the 2-position of the thiophene ring.
Thiophene-3-carboxaldehyde: Another isomer with the formyl group at the 3-position.
2-Thiophenemethanol: A derivative with a hydroxymethyl group at the 2-position.
Uniqueness
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- is unique due to the presence of both a formyl and a hydroxymethyl group on the thiophene ring
属性
IUPAC Name |
4-(hydroxymethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYQANNSUHPSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
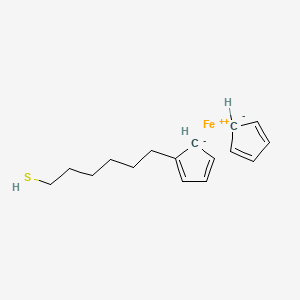
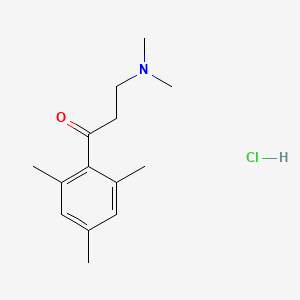
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)

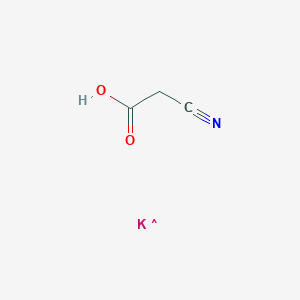
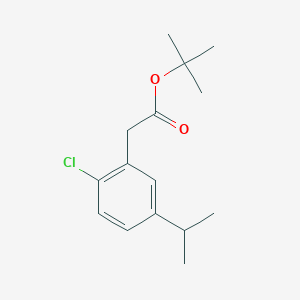
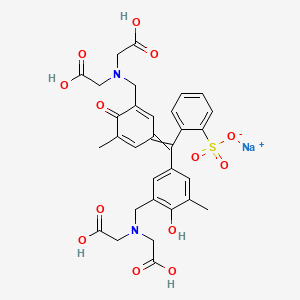
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
